Welcome to the BenchChem Online Store!
molecular formula C4H4KNO4S B8361914 1,2,3-Oxathiazin-4(3H)-one, 6-methyl-, 2,2-dioxide, potassium salt

1,2,3-Oxathiazin-4(3H)-one, 6-methyl-, 2,2-dioxide, potassium salt

Cat. No. B8361914
M. Wt: 201.24 g/mol
InChI Key: WBZFUFAFFUEMEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04625024

Procedure details

10.1 g (0.1 mol) of acetoacetamide, 50.5 g (0.5 mol) of triethylamine and 100 ml of acetonitrile were introduced into a round-bottomed flask fitted with a stirrer and a solid carbon dioxide condenser, as in Example 1. 15.3 g (0.15 mol) of sulfuryl fluoride gas were passed in over a period of 20 minutes. The reaction mixture was then allowed to warm up to room temperature, with stirring. After stirring for 2 hours, 230 ml (0.46 mol) of 2N methanolic KOH were added dropwise and the product was filtered off with suction. 9.7 g (48% of theory) of Acesulfam K were obtained.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
reactant
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(N(CC)CC)C.[S:15](F)(F)(=[O:17])=[O:16].[OH-].[K+:21]>C(#N)C>[CH3:5][C:3]1[O:4][S:15](=[O:17])(=[O:16])[N:7]=[C:1]([O-:6])[CH:2]=1.[K+:21] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C(CC(=O)C)(=O)N
Name
Quantity
50.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
S(=O)(=O)(F)F
Step Three
Name
Quantity
230 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stirrer and a solid carbon dioxide condenser, as in Example 1
CUSTOM
Type
CUSTOM
Details
were passed in over a period of 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the product was filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NS(=O)(=O)O1)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.